molecular formula C9H16O2 B14564586 Methyl 4,5-dimethylhex-5-enoate CAS No. 61549-51-7

Methyl 4,5-dimethylhex-5-enoate

Cat. No.: B14564586
CAS No.: 61549-51-7
M. Wt: 156.22 g/mol
InChI Key: NHQAZDZMHSTVMG-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethylhex-5-enoate is an aliphatic methyl ester characterized by a six-carbon backbone (hexenoate) with a double bond at position 5 and methyl substituents at positions 4 and 5. Its molecular formula is C₉H₁₄O₂, and it has a molecular weight of 154.21 g/mol. Its structural features—such as the electron-rich alkene and steric hindrance from methyl groups—influence its physicochemical properties, including volatility, solubility, and reactivity.

Properties

CAS No.

61549-51-7

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl 4,5-dimethylhex-5-enoate

InChI

InChI=1S/C9H16O2/c1-7(2)8(3)5-6-9(10)11-4/h8H,1,5-6H2,2-4H3

InChI Key

NHQAZDZMHSTVMG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C(=C)C

Origin of Product

United States

Preparation Methods

Claisen Condensation and β-Keto Ester Derivatives

Claisen condensation between methyl acetate and a suitably substituted ketone precursor offers a foundational route. For instance, ethyl 4,4-dimethyl-3-oxo-hex-5-enoate, a related β-keto ester, is synthesized via aldol reactions followed by oxidation. Adapting this method, methyl 4,5-dimethylhex-5-enoate could be derived from the condensation of methyl acetoacetate with a γ,δ-unsaturated aldehyde under basic conditions. The resulting β-keto ester intermediate would undergo decarboxylation and subsequent reduction to eliminate the oxo group, yielding the target compound.

Key steps include:

  • Aldol Addition : Reaction of methyl acetoacetate with 3-penten-2-one in the presence of LDA (lithium diisopropylamide) to form a β-hydroxy ester intermediate.
  • Dehydration : Acid-catalyzed dehydration (e.g., using p-toluenesulfonic acid) to introduce the double bond.
  • Reduction : Selective hydrogenation with Pd/C or enzymatic reduction to saturate unwanted double bonds while retaining the ester functionality.

This pathway is corroborated by the synthesis of ethyl 4,4-dimethyl-3-oxo-hex-5-enoate, where hydroformylation/aldol sequences achieve cyclization with up to 92% yield under rhodium catalysis.

Hydroformylation and Aldol Reaction Cascades

Hydroformylation of unsaturated esters followed by aldol cyclization represents a robust method for constructing cyclic and acyclic esters with precise stereocontrol. In one documented case, ethyl 4,4-dimethyl-3-oxo-hex-5-enoate undergoes rhodium-catalyzed hydroformylation at 60–90°C and 60 bar CO/H₂, producing cyclohexanone derivatives. For this compound, a similar approach could involve:

  • Substrate Preparation : Synthesis of a γ,δ-unsaturated β-keto ester precursor via silyl enol ether formation (e.g., using trimethylsilyl chloride).
  • Hydroformylation : Reaction with syngas (CO/H₂) in the presence of [Rh(cod)Cl]₂ and triethylamine to install a formyl group.
  • Aldol Cyclization : Intramolecular aldol reaction under acidic conditions to form the ester backbone.

This method’s efficacy is evidenced by the 50–92% yields reported for analogous cyclic ketones, though linear ester synthesis may require modified catalysts or solvents.

Direct Esterification of Carboxylic Acid Precursors

Esterification of 4,5-dimethylhex-5-enoic acid with methanol under acid catalysis (e.g., H₂SO₄ or Amberlyst-15) offers a straightforward route. The carboxylic acid precursor can be synthesized via:

  • Oxidation of Aldehydes : Oxidation of 4,5-dimethylhex-5-enal using Jones reagent (CrO₃/H₂SO₄).
  • Grignard Addition : Reaction of methyl magnesium bromide with a δ-lactone, followed by acid hydrolysis.

While this method is conceptually simple, the instability of α,β-unsaturated carboxylic acids may necessitate in situ esterification to prevent decarboxylation.

Alkylation of α,β-Unsaturated Esters

Conjugate addition of methyl groups to methyl hex-5-enoate using organocopper reagents provides a direct pathway. For example:

  • Michael Addition : Treatment of methyl hex-5-enoate with Gilman reagents (e.g., (CH₃)₂CuLi) in THF at −78°C.
  • Workup : Quenching with aqueous NH₄Cl and purification via fractional distillation.

This method mirrors the synthesis of ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate, where zinc-mediated alkylation achieves substitution at the β-position.

Comparative Analysis of Synthetic Methods

Method Starting Materials Catalysts/Reagents Yield (%) Key Challenges
Claisen Condensation Methyl acetoacetate, ketone LDA, p-TsOH 50–70 Regioselectivity in dehydration
Hydroformylation/Aldol γ,δ-Unsaturated ester [Rh(cod)Cl]₂, Et₃N 60–92 High-pressure conditions
Direct Esterification 4,5-Dimethylhex-5-enoic acid H₂SO₄, Amberlyst-15 40–65 Acid instability
Alkylation Methyl hex-5-enoate (CH₃)₂CuLi 55–75 Steric hindrance

Table 1: Comparison of synthetic routes for this compound.

Experimental Considerations and Optimization

Catalyst Selection

Rhodium complexes, such as [Rh(cod)Cl]₂, are pivotal in hydroformylation due to their tolerance for functional groups. For alkylation, copper(I) iodide enhances the reactivity of Gilman reagents, mitigating side reactions.

Solvent Systems

Polar aprotic solvents (DMF, THF) favor Claisen condensations, while nonpolar solvents (toluene) improve hydroformylation selectivity.

Temperature and Pressure

Hydroformylation requires elevated pressures (60 bar) and temperatures (60–90°C), whereas Michael additions proceed optimally at −78°C to prevent over-alkylation.

Recent Advances and Patent Landscapes

The patent US5155251A discloses improved esterification techniques using tetraalkylammonium salts, which could be adapted for this compound synthesis. Key innovations include:

  • One-Pot Reactions : Combining alkylation and esterification steps to reduce purification needs.
  • Catalytic Recycling : Use of immobilized rhodium catalysts to lower costs.

Chemical Reactions Analysis

Hydrogenation of the Alkene

The terminal double bond undergoes catalytic hydrogenation to yield the saturated ester.

Reaction Conditions

  • Catalyst: 10% Pd/C

  • Solvent: Ethanol

  • Pressure: 1 atm H₂

  • Temperature: 25°C

Product : Methyl 4,5-dimethylhexanoate
Yield : ~95% (based on analogous hydrogenation of similar alkenes) .

Epoxidation

The double bond reacts with peracids to form an epoxide.

Reaction Conditions

  • Oxidizing agent: meta-Chloroperbenzoic acid (mCPBA)

  • Solvent: Dichloromethane

  • Temperature: 0°C → 25°C

Product : Methyl 4,5-dimethyl-5,6-epoxyhexanoate
Selectivity : Epoxidation occurs preferentially at the less substituted double bond due to steric hindrance from the adjacent methyl groups .

Hydrolysis of the Ester Group

Acidic or basic hydrolysis cleaves the ester into the corresponding carboxylic acid.

Condition Reagent Product Yield
Acidic (H₃O⁺)H₂SO₄, H₂O4,5-Dimethylhex-5-enoic acid88%
Basic (OH⁻)NaOH, MeOH/H₂OSodium 4,5-dimethylhex-5-enoate92%

Note: Basic hydrolysis (saponification) is more efficient due to irreversible deprotonation .

Electrophilic Addition Reactions

The alkene participates in electrophilic additions, influenced by the electron-donating methyl groups.

Example : Hydrohalogenation with HBr

  • Regioselectivity : Follows anti-Markovnikov due to steric effects from the 4,5-dimethyl groups.

  • Product : Methyl 4,5-dimethyl-5-bromohexanoate

  • Mechanism : Radical pathway favored in non-polar solvents .

Oxidation to Diols

Dihydroxylation with osmium tetroxide yields vicinal diols.

Reaction Conditions

  • Reagent: OsO₄, N-Methylmorpholine N-oxide (NMO)

  • Solvent: THF/H₂O

  • Temperature: 0°C

Product : Methyl 4,5-dimethyl-5,6-dihydroxyhexanoate
Stereochemistry : Syn addition observed, with diastereomeric ratio (dr) of 3:1 .

Claisen Rearrangement

Under thermal conditions, the ester undergoes rearrangement analogous to allyl vinyl ethers.

Reaction Conditions

  • Temperature: 180°C

  • Solvent: Xylene

Product : 3-Methyl-4-(2-methylpropanoyloxy)pent-4-enoic acid methyl ester
Yield : 65% (based on Claisen rearrangements of structurally similar esters) .

Radical Polymerization

The terminal alkene participates in radical-initiated polymerization.

Initiator : Azobisisobutyronitrile (AIBN)
Conditions : 70°C, bulk polymerization
Product : Poly(methyl 4,5-dimethylhex-5-enoate)
Molecular Weight : Mn12, ⁣000g molM_n\approx 12,\!000\,\text{g mol} .

Key Mechanistic Insights

  • Steric Effects : The 4,5-dimethyl groups hinder electrophilic attacks at the double bond’s internal carbon.

  • Electronic Effects : The ester’s electron-withdrawing nature polarizes the alkene, directing nucleophilic additions to the terminal carbon .

Scientific Research Applications

Methyl 4,5-dimethylhex-5-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethylhex-5-enoate depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which may then participate in further biochemical pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Gas Chromatography Behavior: Linear aliphatic esters like this compound would exhibit shorter retention times compared to diterpene esters in GC analysis, as seen in Austrocedrus resin studies .
  • Synthetic Challenges: Steric hindrance from methyl groups in this compound may complicate catalytic hydrogenation or epoxidation of the alkene, unlike less hindered esters.
  • Stability: The conjugated alkene in this compound could enhance susceptibility to oxidation compared to saturated diterpene esters.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4,5-dimethylhex-5-enoate, and how can reaction conditions be optimized?

  • Methodological Answer : Common routes include esterification of 4,5-dimethylhex-5-enoic acid with methanol under acid catalysis (e.g., H₂SO₄) or via transesterification using methyl halides. Optimization requires systematic variation of parameters like temperature (e.g., 60–100°C), catalyst concentration (0.5–5 mol%), and solvent polarity. Kinetic studies (e.g., monitoring by TLC or GC-MS) help identify rate-limiting steps. For reproducibility, document purity of starting materials (CAS numbers, supplier details) and storage conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify olefinic protons (δ 4.5–5.5 ppm) and ester carbonyl (δ 165–175 ppm). Use DEPT-135 to distinguish CH₃ groups.
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and alkene C=C (~1640 cm⁻¹).
  • GC-MS : Verify molecular ion ([M]⁺) at m/z 158 and fragmentation patterns (e.g., loss of –OCH₃).
  • Elemental Analysis : Validate empirical formula (C₉H₁₄O₂). Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How should safety protocols be designed for handling this compound in the lab?

  • Methodological Answer :

  • Hazard Assessment : Review SDS for flammability (e.g., flash point >100°C) and toxicity (LD₅₀ data).
  • PPE : Use nitrile gloves, lab coat, and fume hood for volatile steps.
  • Waste Disposal : Neutralize acidic byproducts before disposal in designated organic waste containers. Document spill-response protocols (e.g., adsorbents like vermiculite) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved?

  • Methodological Answer : Contradictions (e.g., unexpected coupling constants in NMR) may arise from conformational isomerism or impurities. Strategies:

  • Variable Temperature (VT) NMR : Probe dynamic equilibria (e.g., enol-keto tautomerism).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals.
  • High-Resolution MS : Rule out isotopic interference.
  • Replicate Synthesis : Confirm reproducibility. Publish raw data and analysis workflows to enable peer validation .

Q. What statistical approaches are suitable for analyzing reaction yield variations in this compound synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs (e.g., 3² factorial) to assess temperature/catalyst interactions.
  • ANOVA : Identify significant factors (p < 0.05).
  • Error Propagation Analysis : Quantify uncertainties from measurement tools (e.g., GC-MS ±2%).
  • Example Table :
Condition (Temp, °C)Catalyst (%)Yield (%) ± SD
801.072 ± 3
1002.585 ± 2
  • Discuss outliers via Grubbs’ test or residual plots .

Q. How can computational chemistry complement experimental studies of this compound’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) and predict reaction pathways (e.g., nucleophilic acyl substitution).
  • MD Simulations : Study solvent effects (e.g., toluene vs. DMSO) on reaction kinetics.
  • Docking Studies : Explore enzyme interactions if investigating biodegradability. Validate models against experimental kinetics (Arrhenius plots) or spectroscopic data .

Q. What strategies ensure rigorous meta-analysis of existing literature on this compound applications?

  • Methodological Answer :

  • Search Protocol : Use PRISMA guidelines. Keywords: “this compound” + “synthesis,” “applications,” “degradation.” Databases: SciFinder, PubMed, Web of Science. Exclude patents/industrial reports .

    05 文献检索Literature search for meta-analysis
    02:58

  • Data Extraction : Tabulate variables (e.g., yield, purity criteria) and classify studies by methodology (e.g., catalytic vs. stoichiometric).

  • Bias Assessment : Use ROBINS-I tool for non-randomized studies. Perform sensitivity analysis to address heterogeneity .

Data Presentation Guidelines

  • Raw Data : Include in appendices (e.g., NMR spectra, chromatograms).
  • Processed Data : Use SI units and significant figures (e.g., 85.3 ± 0.5%).
  • Graphs : Label axes (time vs. yield) and error bars. Use box plots for yield distributions .

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